MFCD18314358
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Overview
Description
MFCD18314358 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
Industrial Production Methods: Industrial production of MFCD18314358 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing quality control measures. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: MFCD18314358 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
MFCD18314358 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biochemical pathways. In medicine, its derivatives could have potential therapeutic properties, making it a candidate for drug development. Additionally, in industry, this compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18314358 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic and industrial applications.
Comparison with Similar Compounds
MFCD18314358 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Examples of similar compounds include those with analogous core structures or functional groups that undergo similar chemical reactions. The unique properties of this compound, such as its specific reactivity or binding affinity, set it apart from these related compounds.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPFAPYMBGYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684813 |
Source
|
Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-56-8 |
Source
|
Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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